Superior GABAₐ Receptor Antagonist Potency Versus 3- and 4-Chlorophenyl Analogs
In a head-to-head study using two-electrode voltage-clamp on human α1β2γ2 GABAₐ receptors expressed in Xenopus oocytes, 1-(2-chlorobenzyl)piperazine (2CPP) demonstrated superior antagonist potency compared to its 3- and 4-chlorophenyl counterparts [1]. The 2-chloro isomer (2CPP) had an IC₂₀ of 46 μM, which is more potent than the 4-chloro isomer (4CPP) and significantly more potent than the 3-chloro isomer (3CPP), which ranked lower in the potency hierarchy [1].
| Evidence Dimension | GABAₐ Receptor Antagonism (IC₂₀) |
|---|---|
| Target Compound Data | 46 μM (2CPP) |
| Comparator Or Baseline | IC₂₀ values: 4CPP (higher than 2CPP, exact value not specified), 3CPP (ranked below 4CPP) |
| Quantified Difference | Potency rank: 2CPP > 4CPP > 3CPP; 2CPP is the most potent chlorophenylpiperazine in the series |
| Conditions | Human α1β2γ2 GABAₐ receptor expressed in Xenopus oocytes, two-electrode voltage-clamp |
Why This Matters
For researchers investigating GABAergic systems, selecting 1-(2-chlorobenzyl)piperazine ensures the highest possible potency for this class of antagonist, reducing the concentration required for experimental effects.
- [1] Schmeink, S. et al. (2015). Structure-dependent inhibition of the human α1β2γ2 GABA(A) receptor by piperazine derivatives: A novel mode of action. British Journal of Pharmacology, 172(24), 5773-5789. View Source
